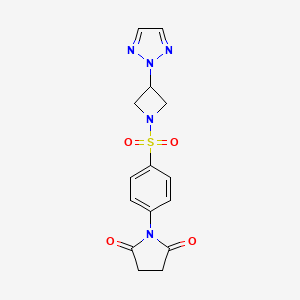
1-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C15H15N5O4S and its molecular weight is 361.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition can lead to a decrease in estrogen production. This makes aromatase inhibitors valuable in the treatment of diseases such as breast cancer, where estrogen plays a key role in disease progression .
Mode of Action
The compound interacts with its target, the aromatase enzyme, through the nitrogen atoms of the 1,2,4-triazole ring . These atoms bind to the iron in the heme moiety of CYP-450, a component of the aromatase enzyme . The phenyl moieties also have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group in the compound’s structure is able to form hydrogen bonds, which may contribute to its binding affinity .
Biochemical Pathways
The compound’s interaction with the aromatase enzyme affects the biosynthesis of estrogens . By inhibiting aromatase, the compound prevents the conversion of androgens to estrogens, leading to a decrease in estrogen levels . This can have downstream effects on various pathways that are regulated by estrogen, including the proliferation of certain types of cancer cells .
Result of Action
The primary result of the compound’s action is a decrease in estrogen production due to the inhibition of the aromatase enzyme . This can lead to a decrease in the proliferation of estrogen-dependent cancer cells . The compound has shown promising cytotoxic activity against certain cancer cell lines .
Action Environment
Various internal and external factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s efficacy can be influenced by the presence of other drugs, diet, and genetic factors . Additionally, the compound’s stability could be influenced by environmental conditions such as temperature and pH .
属性
IUPAC Name |
1-[4-[3-(triazol-2-yl)azetidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S/c21-14-5-6-15(22)19(14)11-1-3-13(4-2-11)25(23,24)18-9-12(10-18)20-16-7-8-17-20/h1-4,7-8,12H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBGPOLORPUALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(benzenesulfonyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2939420.png)
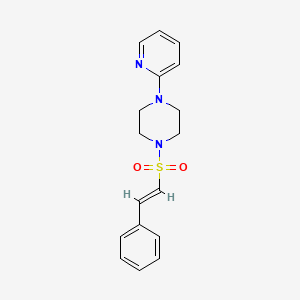
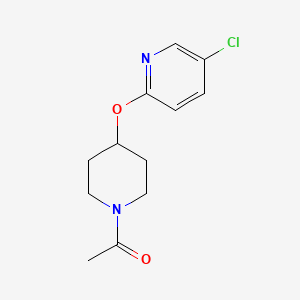
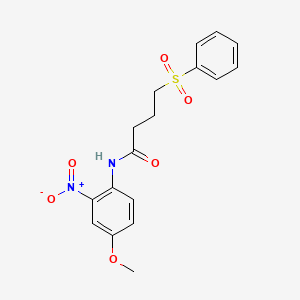
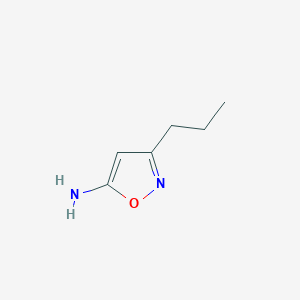
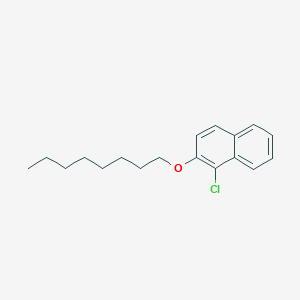
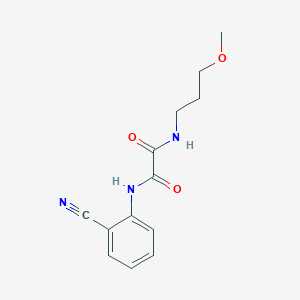

![1-(4-Methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B2939432.png)
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939434.png)
![8-(3,4-dimethoxyphenethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939436.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide](/img/structure/B2939439.png)
![4-[1-(3-Fluoro-4-pyrrol-1-ylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2939441.png)
